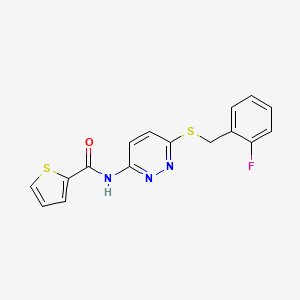

N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide” is a compound that belongs to a class of molecules known as thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Synthesis Analysis

The synthesis of thiophene derivatives involves various methods. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives . These methods involve condensation reactions between different compounds, such as sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .Scientific Research Applications

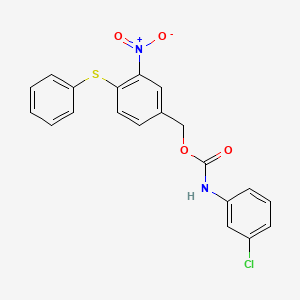

Benzothiophene Derivatives in Antimalarial Research

Benzothiophene derivatives, including benzothiophene carboxamide, have been synthesized and studied for their pharmacological properties. A specific compound, 3‐Bromo‐N‐(4‐fluorobenzyl)‐benzo[b]thiophene‐2‐carboxamide, demonstrated potent inhibitory effects against Plasmodium enoyl‐acyl carrier protein (ACP) reductase, indicating potential for antimalarial drug development (Banerjee et al., 2011).

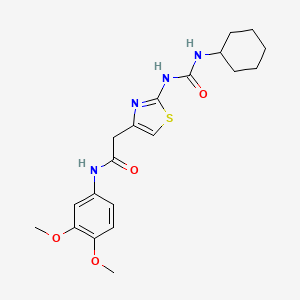

Novel Thiourea Derivative and Complexes for Antioxidant and Antitumor Activities

A novel thiourea derivative, N-((2-chloropyridin-3-yl)carbamothioyl) thiophene-2-carboxamide, and its metal complexes have been synthesized. These compounds displayed significant antioxidant and anticancer activities, particularly in breast cancer cells (Yeşilkaynak et al., 2017).

Thienopyrimidine Derivatives in Antiviral Drug Discovery

Thienopyrimidine derivatives have been explored for their potential in antiviral drug discovery. These compounds, including those structurally related to N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, show promise in developing new strategies for treating viral infections (De Clercq, 2009).

1,2,3-Triazolo[4,5-d]pyridazines and Adenosine Receptor Affinity

Research on 1,2,3-triazolo[4,5-d]pyridazines, which share structural similarities with the compound , revealed that certain derivatives exhibit high affinity and selectivity for the adenosine A1 receptor subtype, indicating potential applications in neurological research (Biagi et al., 1999).

Application in Fluorescence Spectroscopy

The study of carboxamides in various solvents demonstrated their potential utility in fluorescence spectroscopy, which could be applied to biological and environmental sciences (Patil et al., 2011).

Kinase Inhibitors and GPR39 Agonists

Two kinase inhibitors, structurally related to the compound of interest, were identified as novel GPR39 agonists. This discovery expanded the potential applications of these compounds in the treatment of various disorders (Sato et al., 2016).

Future Directions

The future directions for “N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide” and similar compounds involve further exploration of their therapeutic properties and potential applications in medicinal chemistry . There is also a need for the design and discovery of new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch .

properties

IUPAC Name |

N-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3OS2/c17-12-5-2-1-4-11(12)10-23-15-8-7-14(19-20-15)18-16(21)13-6-3-9-22-13/h1-9H,10H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDAYEKWUANACW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2655436.png)

![4-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2655439.png)

![N-([1,1'-biphenyl]-2-yl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide](/img/structure/B2655440.png)

![1-(4-Chlorophenyl)-2-[[4-ethyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2655443.png)

![Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate](/img/structure/B2655444.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2655446.png)

![N-(3-acetamidophenyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2655449.png)

![N-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2655453.png)

![5-[(3-Methoxyphenoxy)methyl]-2-furoic acid](/img/structure/B2655454.png)

![6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655456.png)

![N-{1-[(3,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-3-yl}prop-2-enamide](/img/structure/B2655459.png)